molecular formula C10H6FNO2 B8796200 3-Fluoroisoquinoline-6-carboxylic acid

3-Fluoroisoquinoline-6-carboxylic acid

Cat. No. B8796200
M. Wt: 191.16 g/mol
InChI Key: NECKTAACOVWGGE-UHFFFAOYSA-N
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Patent
US07919504B2

Procedure details

A mixture of methyl 3-fluoroisoquinoline-6-carboxylate (0.257 g, 1.25 mmol) and lithium hydroxide, monohydrate (105 mg, 2.51 mmol) in THF:MeOH:H2O (3:2:1, 4 mL) was stirred at room temperature for 3 hours. The MeOH and THF were evaporated. 5% citric acid was added, and the mixture was further acidified to pH=4 with NaHSO4. The precipitate was recovered by filtration. The filtrate was extracted with chloroform-isopropanol. The organic extracts were washed with water, brine, dried over sodium sulfate and evaporated. The solids were combined to provide the product as a white solid (1.12 g, 100%). LCMS (API-ES) m/z: 192 (M+H+).
Quantity
0.257 g
Type
reactant
Reaction Step One
Name
lithium hydroxide, monohydrate
Quantity
105 mg
Type
reactant
Reaction Step One
Name
THF MeOH H2O
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[N:3]=[CH:4][C:5]2[C:10]([CH:11]=1)=[CH:9][C:8]([C:12]([O:14]C)=[O:13])=[CH:7][CH:6]=2.O.[OH-].[Li+]>C1COCC1.CO.O>[F:1][C:2]1[N:3]=[CH:4][C:5]2[C:10]([CH:11]=1)=[CH:9][C:8]([C:12]([OH:14])=[O:13])=[CH:7][CH:6]=2 |f:1.2.3,4.5.6|

Inputs

Step One
Name
Quantity
0.257 g
Type
reactant
Smiles
FC=1N=CC2=CC=C(C=C2C1)C(=O)OC
Name
lithium hydroxide, monohydrate
Quantity
105 mg
Type
reactant
Smiles
O.[OH-].[Li+]
Name
THF MeOH H2O
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1.CO.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The MeOH and THF were evaporated
ADDITION
Type
ADDITION
Details
5% citric acid was added
FILTRATION
Type
FILTRATION
Details
The precipitate was recovered by filtration
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with chloroform-isopropanol
WASH
Type
WASH
Details
The organic extracts were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC=1N=CC2=CC=C(C=C2C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.12 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 468.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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